

Understanding the chemical structure and properties of Promolate.

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Compound of Interest

Compound Name: Promolate

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An In-depth Technical Guide to Promolate (Morphethylbutyne)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available on **Promolate** (also known as Morphethylbutyne) in publicly accessible scientific literature is limited. This guide consolidates the existing data; however, comprehensive experimental protocols, detailed pharmacokinetic data, and a specific, validated analytical method are not readily available.

Chemical Structure and Properties

Promolate is a centrally acting, non-opioid antitussive agent. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **Promolate**^{[1][2]}

Property	Value
IUPAC Name	2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate[1]
Synonyms	Morphethylbutyne, Promolato, Atusil, Mebetus[1][3]
CAS Number	3615-74-5[1]
Molecular Formula	C ₁₆ H ₂₃ NO ₄ [1][2]
Molecular Weight	293.36 g/mol [2]
Appearance	Not specified in available literature
Solubility	Not specified in available literature

Mechanism of Action

Promolate is classified as a centrally acting cough suppressant.[4] Unlike opioid-based antitussives, its mechanism is not fully elucidated but is believed to involve the depression of the cough center in the brainstem.[4] Centrally acting non-opioid antitussives may exert their effects through various receptor systems in the central nervous system, including sigma receptors.[1][5][6] However, the specific neuronal receptors or signaling pathways that **Promolate** interacts with have not been definitively identified in the available literature.

It is important to note that some non-scientific sources describe **Promolate** as a "bio-modulatory agent" for autoimmune diseases and cancer by modulating transcription factors.[5] This information is not substantiated by reliable scientific literature and appears to be inconsistent with its established classification as an antitussive.

Experimental Protocols

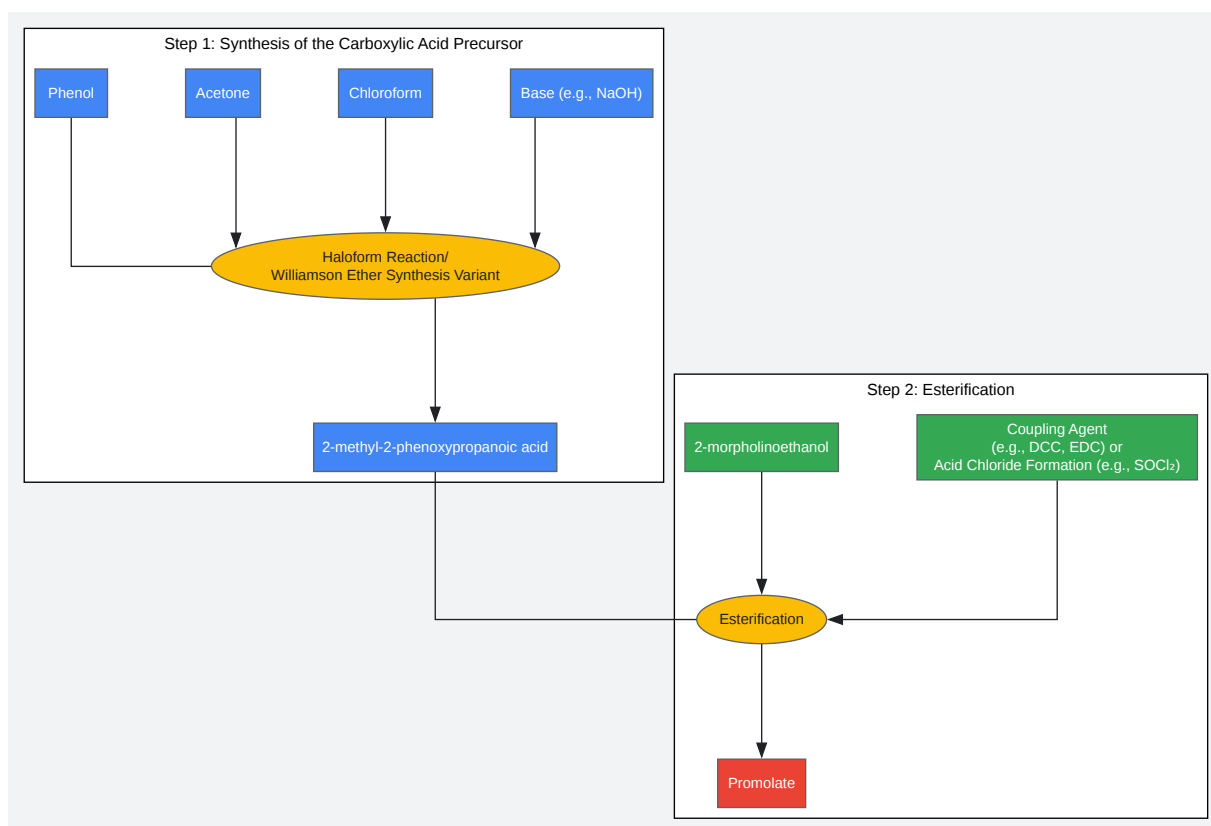
Detailed, validated experimental protocols for the synthesis and analysis of **Promolate** are not available in the reviewed literature. The following sections provide general methodologies based on the synthesis and analysis of structurally related compounds.

Synthesis of Promolate

A specific, step-by-step synthesis protocol for 2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate is not documented in readily accessible chemical literature. However, a plausible synthetic route would involve a two-step process:

- Esterification of 2-methyl-2-phenoxypropanoic acid: The carboxylic acid precursor, 2-methyl-2-phenoxypropanoic acid, would first be synthesized.
- Coupling with 2-morpholinoethanol: The resulting acid or its activated derivative (e.g., an acid chloride) would then be reacted with 2-morpholinoethanol to form the final ester product, **Promolate**.

A general workflow for such a synthesis is depicted below.



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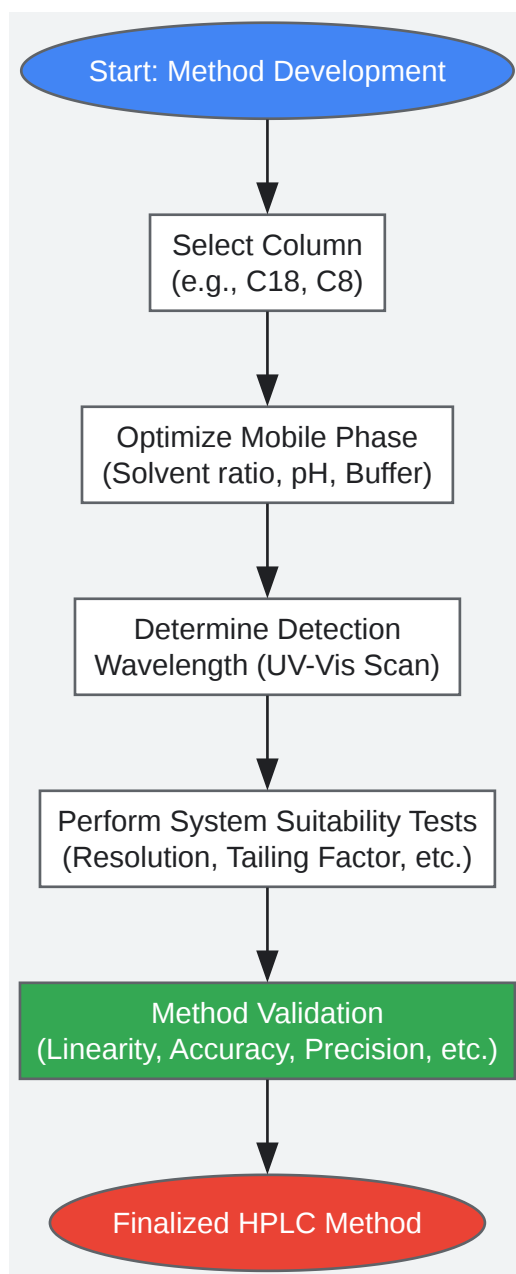
Caption: Plausible synthetic workflow for **Promolate**.

Analytical Methods

A validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Promolate** is not described in the available literature. However, for structurally similar morpholinoethyl esters, a reverse-phase HPLC method is often applicable. A general approach would involve:

- Column: A C18 stationary phase is a common choice for reverse-phase chromatography.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) would be used. The exact ratio and pH would require optimization.
- Detection: UV detection would be suitable, with the optimal wavelength determined by analyzing the UV spectrum of **Promolate**.

A logical workflow for the development of an HPLC method is presented below.



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